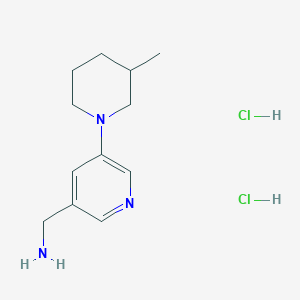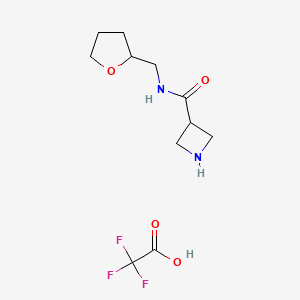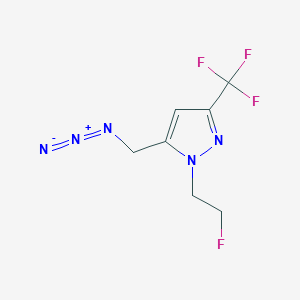
5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
5-(Azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole (5-AMFETP) is a small molecule compound that has been studied for its potential use in a variety of scientific research applications. It is a derivative of the pyrazole ring, a five-membered nitrogen-containing heterocyclic compound, and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
Compounds like "5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole" are utilized in the synthesis of fluorinated heterocycles, which are of significant interest due to their potential biological activities and applications in material sciences. For example, Wu et al. (2006) described the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines and tetrazine derivatives, highlighting their potential as fluorescent molecules and herbicidal agents, respectively, due to the presence of trifluoromethyl groups (Wu et al., 2006).
Heterocyclizations and Functionalizations
Pilgram and Skiles (1988) explored the instability of trifluoromethyl groups linked to carbon, leading to new heterocyclizations, providing a pathway to synthesize highly functionalized pyrazoles. This underscores the role of fluorinated compounds in generating novel structures with potential applications in drug discovery and development (Pilgram & Skiles, 1988).
Cycloaddition Reactions
Foster et al. (2013) reported on the synthesis of 4-fluoromethylsydnones and their participation in cycloaddition reactions with alkynes to produce pyrazoles. This study highlights the importance of such fluorinated compounds in synthesizing pyrazoles with potential applications in pharmaceuticals and agrochemicals (Foster et al., 2013).
Precursors for Pyrazole Derivatives
Martins et al. (2013) demonstrated the use of brominated trihalomethylenones as precursors for synthesizing pyrazole derivatives, including azidomethyl pyrazoles. This method's simplicity and moderate to good yields make it attractive for producing compounds with potential applications in various fields (Martins et al., 2013).
Nucleosides Analogues Synthesis
Iaroshenko et al. (2009) developed synthetic access to fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides, potentially acting as mimetics of the transition state involved in adenosine deaminase activity. This illustrates the role of fluorinated pyrazoles in nucleoside analogue synthesis, with implications for antiviral and anticancer drug development (Iaroshenko et al., 2009).
Propriétés
IUPAC Name |
5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F4N5/c8-1-2-16-5(4-13-15-12)3-6(14-16)7(9,10)11/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSGALPEYZEUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F4N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



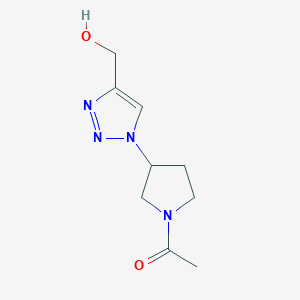
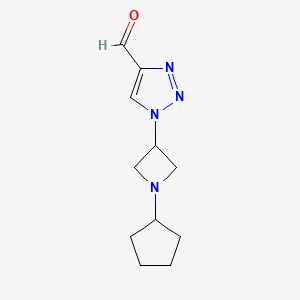
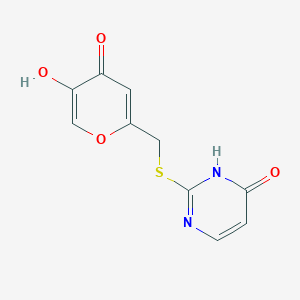
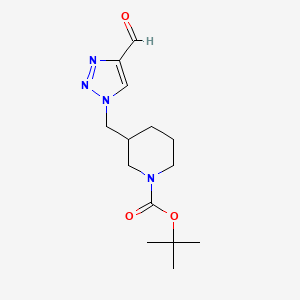

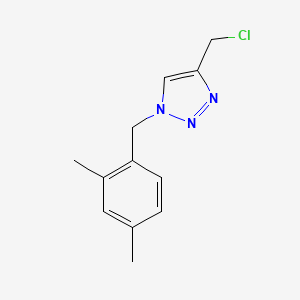
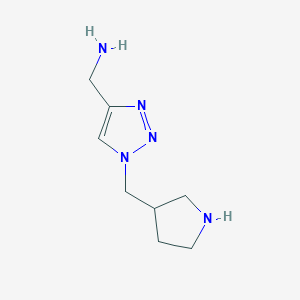

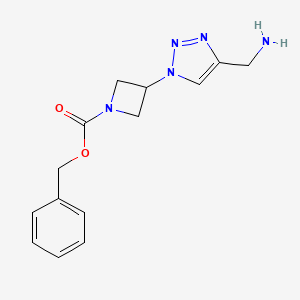
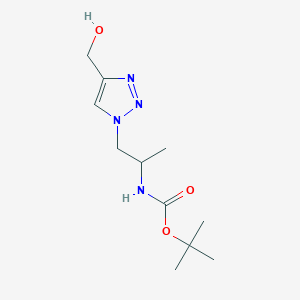

![Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B1479472.png)
